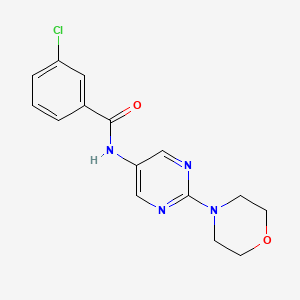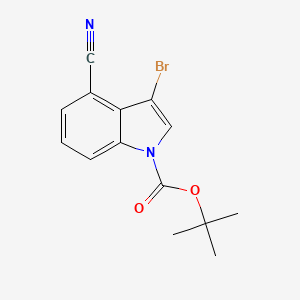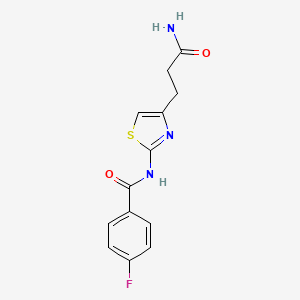
5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with potential applications in scientific research. It is a quinazolinone derivative that has been synthesized using various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. Furthermore, it has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one in lab experiments is its potential as a multifunctional compound. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activity, making it a versatile compound for research. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy in experiments.
Direcciones Futuras
There are several future directions for research on 5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand its biological activity. Furthermore, future research could focus on developing more efficient synthesis methods to increase the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one has been reported in the literature using various methods. One of the methods involves the reaction of 5-chloro-3-formylquinazolin-4(3H)-one with 2-hydroxymethyltetrahydrofuran in the presence of a base and a catalyst. Another method involves the reaction of 5-chloro-3-formylquinazolin-4(3H)-one with 2-(hydroxymethyl)oxolane in the presence of a base and a catalyst. The yield of the synthesis method varies depending on the method used.
Aplicaciones Científicas De Investigación
5-Chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one has potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Furthermore, it has been studied for its potential as an antimicrobial agent, as it has been shown to have activity against several bacterial strains.
Propiedades
IUPAC Name |
5-chloro-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-9-4-1-5-10-11(9)12(17)16(13(19)15-10)7-8-3-2-6-18-8/h1,4-5,8H,2-3,6-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQVTWPGWLAPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CC=C3Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2954699.png)
![(Z)-methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B2954702.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2954705.png)

![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)
![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)
![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)
![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)
![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)
